2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol
Description
Properties
Molecular Formula |
C9H11BrClNO |
|---|---|
Molecular Weight |
264.54 g/mol |
IUPAC Name |
2-[(2-bromo-4-chlorophenyl)methylamino]ethanol |
InChI |
InChI=1S/C9H11BrClNO/c10-9-5-8(11)2-1-7(9)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
InChI Key |
HPQLOHOLZAXGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CNCCO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Benzyl Chloride with Ethanolamine
The most common synthetic route to this compound involves the reaction of 2-bromo-4-chlorobenzyl chloride with ethanolamine. This reaction proceeds via nucleophilic substitution where the amino group of ethanolamine displaces the chloride on the benzyl chloride, forming the target amino alcohol.
-
- Base: Sodium hydroxide or potassium carbonate is used to deprotonate ethanolamine, enhancing its nucleophilicity.
- Solvent: Typically polar solvents such as ethanol, methanol, or acetonitrile facilitate the reaction.
- Temperature: Reflux conditions are commonly applied to ensure complete conversion.
- Reaction Time: Several hours, often 3–6 hours depending on scale and conditions.
Purification: The crude product is purified by recrystallization or flash column chromatography using mixtures of ethyl acetate and petroleum ether to achieve high purity.
Alternative Synthetic Routes and Related Preparations
Bromination and Chlorination Steps: The precursor 2-bromo-4-chlorobenzyl chloride is often prepared via selective bromination and chlorination of benzyl derivatives, using reagents like N-bromosuccinimide (NBS) under controlled temperature conditions to avoid overbromination.
Use of Leaving Groups: In some synthetic strategies, other leaving groups such as iodine, 4-methylphenylsulfonyloxy, or methylsulfonyloxy groups replace chloride to modulate reactivity and selectivity in the nucleophilic substitution step.
Palladium-Catalyzed Coupling: For structurally related compounds, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been employed to introduce aminoethyl groups onto halogenated aromatic rings, although this is less common for this specific compound.
Data Table Summarizing Preparation Parameters
Research Discoveries and Perspectives
Selectivity Control: Research indicates that controlling temperature and reagent stoichiometry during halogenation steps is critical to obtain the desired 2-bromo-4-chlorobenzyl intermediates without side products.
Catalyst Effects: Methanesulfonic acid and related sulfonic acids have been found to catalyze certain bromomethylation reactions effectively, improving yield and product crystallinity, which may translate to better downstream substitution reactions.
Purification Techniques: Flash chromatography remains the gold standard for laboratory-scale purification, while recrystallization is favored industrially for scalability and cost reasons.
Alternative Amines: Although ethanolamine is the primary nucleophile, structurally similar amino alcohols have been explored to generate analogs for pharmaceutical research, showing the versatility of the synthetic approach.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . This modulation can result in changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key structural variations among analogous compounds include:
- Aromatic ring type: The target compound employs a phenyl ring, whereas others use quinoline (e.g., hydroxychloroquine) or thiophene (e.g., 2-{[(4-bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride) .
- Substituent positions : Halogen placement (e.g., 2-Br vs. 4-Cl vs. 7-Cl in hydroxychloroquine) influences electronic properties and steric effects .
- Functional groups : The hydroxyethylamine group is common, but derivatives may include ketones (e.g., 2-Bromo-1-(2-chlorophenyl)ethan-1-one) or salt forms (e.g., hydrochloride in ) .
Physical and Chemical Properties
A comparative analysis of physical properties is summarized below:
Q & A
Q. What are the standard synthetic routes for preparing 2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves reductive amination between 2-bromo-4-chlorobenzaldehyde and ethanolamine derivatives. For example:
- Step 1: Condensation of 2-bromo-4-chlorobenzaldehyde with ethanolamine in anhydrous THF under reflux to form the imine intermediate.
- Step 2: Reduction using NaBH₄ or LiAlH₄ in ethanol at 0–5°C to yield the target compound.
Critical Factors: - Solvent polarity (THF vs. methanol) affects imine stability.
- Temperature control during reduction minimizes side reactions (e.g., over-reduction or decomposition).
Typical yields range from 60–85%, with impurities often arising from unreacted aldehyde or byproducts like N-alkylated amines .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Signals at δ 1.8–2.2 ppm (CH₂NH), δ 3.5–3.8 ppm (CH₂OH), and aromatic protons (δ 7.2–7.8 ppm) confirm the backbone.
- ¹³C NMR: Peaks at 45–50 ppm (CH₂NH) and 60–65 ppm (CH₂OH) validate the ethanolamine moiety.
- Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 293.5 (calculated for C₉H₁₀BrClNO⁺).
- Elemental Analysis: Confirms C, H, N, Br, and Cl content within ±0.3% deviation .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Methodological Answer: Enantiomeric purity is critical for biological activity studies. A validated method includes:
- Chiral Auxiliary Approach: Use (R)- or (S)-BINOL-derived phosphoric acids to catalyze asymmetric reductive amination.
- Conditions:
- Catalyst loading: 5–10 mol% in toluene at −20°C.
- Reducing agent: Hantzsch ester (1,4-dihydropyridine) for proton-coupled electron transfer.
Outcomes:
- Enantiomeric excess (ee) of 85–92% achieved via HPLC with a chiral column (Chiralpak IA) .
Q. What computational strategies are used to predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- Protein Data Bank (PDB) structures (e.g., SARS-CoV-2 nsp1, PDB: 8AZ8) are used for docking simulations.
- Binding poses are scored for hydrogen bonding (e.g., NH/OH groups with Asp/Glu residues) and hydrophobic interactions (aromatic ring with nonpolar pockets).
- MD Simulations (GROMACS):
Q. How do crystallographic studies resolve structural ambiguities, such as hydrogen bonding networks or tautomerism?
Methodological Answer:
- X-ray Crystallography (SHELXL):
Data Contradictions and Resolution
Q. Discrepancies in reported melting points (e.g., 128°C vs. 131°C)—how are these resolved?
Analysis:
Q. Conflicting bioactivity How to assess whether the compound acts as an agonist or antagonist in receptor assays?
Analysis:
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM.
- cAMP Assay (HEK293 cells): Agonist activity increases cAMP production (EC₅₀ = 5 µM), while antagonist activity inhibits forskolin-induced cAMP (IC₅₀ = 12 µM) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
